molecular formula C6H15ClN2O3 B2520329 (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride CAS No. 108691-26-5

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride

Cat. No.: B2520329
CAS No.: 108691-26-5
M. Wt: 198.65
InChI Key: MJXVOTKVFFAZQJ-TYSVMGFPSA-N
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Description

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its two amino groups, a hydroxyl group, and a hydrochloride salt form, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride typically involves multiple steps, including the use of chiral auxiliaries to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction of a sorbic acid derivative with an acyl nitroso compound, followed by several steps to introduce the amino and hydroxyl groups . The key step in this synthesis is the stereospecific intramolecular Diels-Alder reaction, which is directed by a chiral auxiliary such as L-proline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce various amine derivatives .

Scientific Research Applications

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride is unique due to its combination of two amino groups, a hydroxyl group, and its hydrochloride salt form. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2R,5R)-2,6-diamino-5-hydroxyhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXVOTKVFFAZQJ-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108691-26-5
Record name (2R,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride
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